molecular formula C11H15NO2S B091986 S-Benzyl-DL-homocysteine CAS No. 1017-76-1

S-Benzyl-DL-homocysteine

Cat. No.: B091986
CAS No.: 1017-76-1
M. Wt: 225.31 g/mol
InChI Key: KIPDMPPOTUGMPW-UHFFFAOYSA-N
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Description

S-Benzyl-DL-homocysteine is a compound that contains an amino group (-NH2) and a benzylthio group (-SCH2C6H5) attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination process, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent . This method is often used for the enantioselective synthesis of amino acids.

Industrial Production Methods

Industrial production methods for S-Benzyl-DL-homocysteine may involve large-scale synthesis techniques such as batch production. The use of biocatalysts, such as engineered glutamate dehydrogenases, can enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

S-Benzyl-DL-homocysteine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives .

Scientific Research Applications

S-Benzyl-DL-homocysteine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for organic synthesis and in the development of new synthetic methodologies.

    Biology: Investigated for its potential role in protein synthesis and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of S-Benzyl-DL-homocysteine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-Benzyl-DL-homocysteine include other amino acids with substituted benzylthio groups, such as 2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

S-Benzyl-DL-homocysteine is a sulfur-containing amino acid derivative, specifically a benzylated form of DL-homocysteine. This compound has garnered attention due to its significant biological activity, particularly as a methionine analog. Its unique structure, characterized by the presence of a benzyl group attached to the sulfur atom, influences its reactivity and potential applications in biochemical research and pharmaceutical development.

  • Molecular Formula : C₁₁H₁₃N₁O₂S
  • Molecular Weight : Approximately 229.31 g/mol
  • Structure : The compound features a thiol group and a benzyl group, which contribute to its distinct biological properties compared to non-benzylated counterparts.

Biological Activity Overview

This compound exhibits various biological activities that make it a subject of interest in research:

  • Methionine Metabolism Inhibition : It acts as an inhibitor of methionine metabolism, impacting several biochemical pathways associated with homocysteine metabolism.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress.
  • Calcium Channel Interaction : this compound targets the voltage-gated calcium channel alpha-2/delta-1 (CACNA2D1), influencing calcium signaling pathways critical for muscle contraction and neurotransmitter release.

Inhibition Studies

Research indicates that this compound can inhibit enzymes involved in homocysteine metabolism. For example, it has been shown to inhibit betaine-homocysteine S-methyltransferase (BHMT), a key enzyme in the methylation pathway that converts homocysteine into methionine. This inhibition can lead to elevated levels of homocysteine, which is associated with cardiovascular diseases and other health issues .

Case Studies

  • Cardiovascular Health : Elevated homocysteine levels have been linked with increased risk for cardiovascular diseases. In clinical studies, compounds similar to this compound have been shown to influence homocysteine levels and related cardiovascular risks .
  • Oxidative Stress : A study highlighted the role of this compound in reducing oxidative stress markers in vitro, suggesting potential therapeutic applications in conditions characterized by oxidative damage.

Comparative Analysis

CompoundStructure TypeBiological ActivityUnique Features
This compoundBenzylated amino acidInhibits methionine metabolismAntioxidant properties
DL-HomocysteineNon-benzylated amino acidPrecursor for cysteineDirect involvement in metabolism
S-Allyl-DL-homocysteineAllylated amino acidSimilar inhibition effectsDifferent alkene reactivity
S-Methyl-DL-homocysteineMethylated amino acidImpacts on homocysteine levelsCommonly studied for health effects

The primary mechanism through which this compound exerts its biological effects is through its interaction with metabolic pathways involving homocysteine and methionine. By inhibiting enzymes like BHMT, it alters the balance of these critical amino acids in biological systems, leading to various physiological effects.

Properties

IUPAC Name

2-amino-4-benzylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPDMPPOTUGMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7689-60-3, 3054-02-2
Record name NSC164657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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